molecular formula C10H9BrClNO B14764632 1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one

1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B14764632
M. Wt: 274.54 g/mol
InChI Key: HPKSUFZXSGLNTN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound that contains a pyrrolidinone ring substituted with a 3-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-chlorobenzoyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolidinone ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrrolidinone ring.

Scientific Research Applications

1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one has various scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Uniqueness

1-(3-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

1-(3-bromo-2-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-7-3-1-4-8(10(7)12)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2

InChI Key

HPKSUFZXSGLNTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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